![molecular formula C22H17NO B11650579 2-(naphthalen-1-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11650579.png)
2-(naphthalen-1-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Description
2-(NAPHTHALEN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a heterocyclic compound that features a fused naphthalene and oxazine ring system
Properties
Molecular Formula |
C22H17NO |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C22H17NO/c1-3-9-18-17(7-1)12-13-22-20(18)14-23(15-24-22)21-11-5-8-16-6-2-4-10-19(16)21/h1-13H,14-15H2 |
InChI Key |
UAMJNIJIIOQJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves the condensation of 2-naphthol with aryl or heteroaryl aldehydes in the presence of ammonia. This reaction can be carried out under catalyst-free conditions at room temperature . Another method involves the use of Vilsmeier reagent in the presence of FeCl3/SiO2 nanoparticles, which provides a novel route to synthesize highly functionalized oxazines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as catalyst-free reactions and the use of recyclable catalysts like FeCl3/SiO2 nanoparticles, is encouraged to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(NAPHTHALEN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions for this compound are less documented.
Common Reagents and Conditions
Oxidation: PIDA in non-nucleophilic solvents like t-BuOH.
Substitution: Various electrophiles and nucleophiles can be used under standard conditions for aromatic substitution.
Major Products
The major products formed from these reactions include various substituted oxazines and naphthoxazines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(NAPHTHALEN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antimicrobial, antitumor, and anti-inflammatory agents.
Materials Science: It is used in the synthesis of polynaphthoxazine materials, which have applications in creating advanced polymers and resins.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action for 2-(NAPHTHALEN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohex 2en]-3’-ol : Another naphthoxazine derivative with unique structural properties .
1-Naphthyl-2-cyanoacetamide: Used in the synthesis of various heterocyclic compounds with pharmacological applications.
Uniqueness
2-(NAPHTHALEN-1-YL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly useful in the design of new materials and biologically active compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.